molecular formula C22H18ClN5O B2970552 1-(4-chlorophenyl)-N-(2-methylbenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1326916-48-6

1-(4-chlorophenyl)-N-(2-methylbenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2970552
CAS No.: 1326916-48-6
M. Wt: 403.87
InChI Key: SXUJDBVCVHPVFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorophenyl)-N-(2-methylbenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C22H18ClN5O and its molecular weight is 403.87. The purity is usually 95%.
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Biological Activity

1-(4-chlorophenyl)-N-(2-methylbenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the class of 1,2,3-triazoles, which have gained attention in medicinal chemistry due to their diverse biological activities. This article will explore the biological activity of this specific triazole derivative, focusing on its anticancer properties, mechanism of action, and potential therapeutic applications.

Molecular Characteristics

  • Molecular Formula : C23H23ClN4O
  • Molecular Weight : 406.9 g/mol
  • IUPAC Name : 5-(4-chlorophenyl)-N-(2-methylbenzyl)pyridine-3-carboxamide

The compound features a triazole ring which is known for its role in enhancing biological activity through various mechanisms.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives. The specific compound under discussion has shown promising results in various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
HCT1160.43Induces apoptosis and inhibits migration
MCF-71.5Arrests cell cycle at G1 phase
PC-30.6Induces ROS production leading to apoptosis

In one study, a derivative similar to this compound exhibited an IC50 value of 0.43 µM against HCT116 cells, indicating significant potency compared to standard treatments like Melampomagnolide B (IC50 = 4.93 µM) . The compound's ability to induce apoptosis was confirmed by observing increased levels of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent cell death .

The biological activity of this compound can be attributed to its ability to interact with various cellular pathways:

  • Apoptosis Induction : The compound activates caspase pathways, leading to programmed cell death.
  • Cell Cycle Arrest : It has been shown to arrest the cell cycle at the G1 phase, preventing cancer cells from proliferating.
  • Inhibition of Migration : The compound significantly reduces the migratory capacity of cancer cells, which is crucial for metastasis prevention.

Case Studies

A notable case study involved testing a series of triazole derivatives on multiple cancer cell lines. The results demonstrated that compounds with similar structures exhibited strong cytotoxicity against HL60 and U937 cells, with some derivatives showing over 90% inhibition rates . These findings suggest that modifications in the triazole structure can lead to enhanced biological activity.

Properties

IUPAC Name

1-(4-chlorophenyl)-N-[(2-methylphenyl)methyl]-5-pyridin-3-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN5O/c1-15-5-2-3-6-16(15)14-25-22(29)20-21(17-7-4-12-24-13-17)28(27-26-20)19-10-8-18(23)9-11-19/h2-13H,14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXUJDBVCVHPVFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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